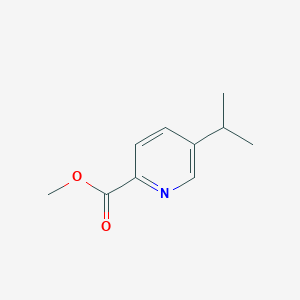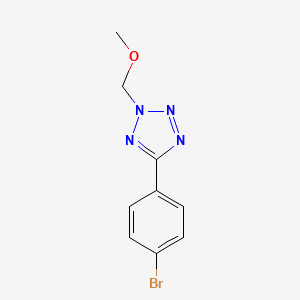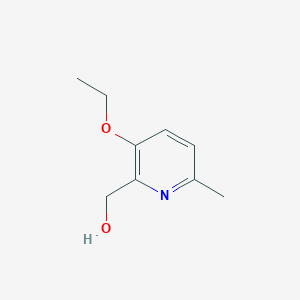
(3-Ethoxy-6-methylpyridin-2-yl)methanol
Descripción general
Descripción
“(3-Ethoxy-6-methylpyridin-2-yl)methanol” is a chemical compound with the molecular formula C9H13NO2. It has a molecular weight of 167.21 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “(3-Ethoxy-6-methylpyridin-2-yl)methanol” consists of a pyridine ring with an ethoxy group and a methyl group attached to it . The InChI code for this compound is 1S/C9H13NO2/c1-3-12-9-5-4-7(2)10-8(9)6-11/h4-5,11H,3,6H2,1-2H3 .
Physical And Chemical Properties Analysis
“(3-Ethoxy-6-methylpyridin-2-yl)methanol” is a compound with a molecular weight of 167.21 . The storage temperature and boiling point of this compound are not specified .
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Synthesis Techniques : The synthesis of compounds related to (3-Ethoxy-6-methylpyridin-2-yl)methanol involves condensation reactions, often without catalysts or solvents, leading to unexpected compounds with complex structures (Percino et al., 2005).
Structural Analysis : These compounds are characterized using techniques like mass spectroscopy, IR, NMR, and X-ray diffraction, revealing details such as intramolecular hydrogen bonds and planarity, which contribute to their stability and crystal structure (Percino et al., 2005).
Ligand Exchange and Catalysis
Ligand Exchange Reactions : (3-Ethoxy-6-methylpyridin-2-yl)methanol derivatives participate in ligand exchange reactions, showing reactivity when interacting with other alcohols under certain conditions (Klausmeyer et al., 2003).
Catalysis : These compounds can serve as catalysts or part of catalytic systems, useful in oxidation reactions and other transformations, showcasing potential in organic synthesis and industrial applications (Ghorbanloo & Maleki Alamooti, 2017).
Coordination Chemistry
- Metal Ion Interaction : Studies have shown the interaction of (3-Ethoxy-6-methylpyridin-2-yl)methanol derivatives with metal ions, leading to the formation of complex structures, which are relevant in coordination chemistry and materials science (Telfer et al., 2008).
Application in Organic Synthesis
- Role in Organic Reactions : These compounds play a significant role in organic synthesis, particularly in reactions involving methanol and other alcohols, highlighting their versatility in creating a variety of organic compounds (Natte et al., 2017).
Propiedades
IUPAC Name |
(3-ethoxy-6-methylpyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-3-12-9-5-4-7(2)10-8(9)6-11/h4-5,11H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IROMBGTWJIYYGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=C(C=C1)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

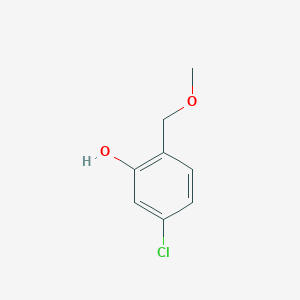


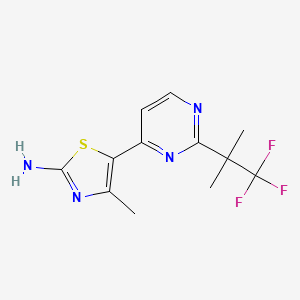
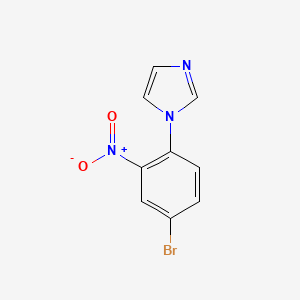
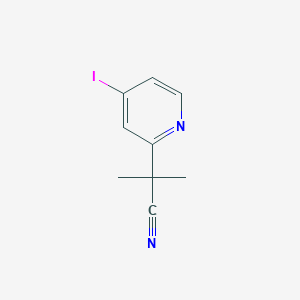
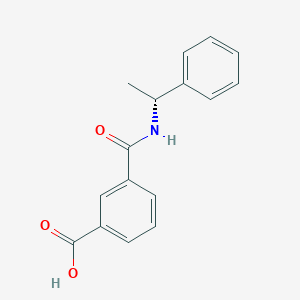

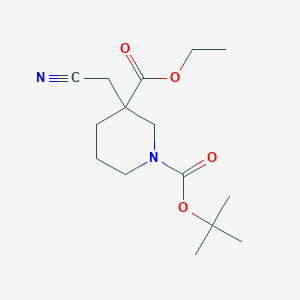
![7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1467843.png)

![4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1467846.png)
